1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea, with the Chemical Abstracts Service number 941988-14-3, is a synthetic organic compound classified as a urea derivative. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structure features an indole moiety, which is known for its significance in various biological systems and therapeutic applications.
The compound can be synthesized through various chemical routes, often involving the reaction between specific amines and indoles. It has been documented in several chemical databases, including BenchChem and PubChem, which provide detailed information on its synthesis, properties, and applications .
1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea falls under the classification of organic compounds, specifically within the categories of organoheterocyclic compounds and indole derivatives. These classifications are essential for understanding its reactivity and potential applications in scientific research .
The synthesis of 1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the following steps:
The synthetic route may vary based on laboratory protocols or industrial scaling requirements. Optimizing reaction conditions such as temperature, solvent choice, and concentration can significantly affect yield and purity.
The molecular formula of 1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea is , with a molecular weight of approximately 327.8 g/mol. The structure comprises:
The InChI representation for this compound is:
This structural data allows for computational modeling and further analysis in drug design and development .
1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea can participate in several chemical reactions:
Oxidation: The compound may undergo oxidation to yield various oxidized derivatives using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to produce reduced analogs.
Substitution: The chlorobenzyl group can engage in nucleophilic substitution reactions under basic conditions to form various substituted derivatives.
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied. For instance, oxidation may yield different oxides based on the extent of reaction.
The mechanism of action for 1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea is primarily related to its interaction with biological targets such as enzymes or receptors. Urea derivatives are known to modulate protein activity through competitive inhibition or allosteric effects.
Experimental studies are necessary to elucidate specific pathways affected by this compound. Such studies often involve assessing its binding affinity to target proteins and evaluating downstream effects on cellular processes .
While specific physical properties such as density and boiling point are not readily available for this compound, general characteristics can be inferred based on similar urea derivatives:
Molecular Weight: Approximately 327.8 g/mol
Solubility: Likely soluble in organic solvents due to its hydrophobic indole structure.
The chemical stability of 1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea can be influenced by factors such as pH and temperature. Its reactivity profile suggests it can participate in various chemical transformations typical of urea derivatives .
The potential applications of 1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea span several fields:
Medicinal Chemistry: Investigated for its pharmacological properties as a potential therapeutic agent against various diseases.
Biochemistry: Used as a biochemical probe or inhibitor in enzymatic studies to explore enzyme mechanisms.
Material Science: Potential use in developing new materials or catalysts due to its unique structural features .
Urea derivatives serve as versatile molecular scaffolds in G protein-coupled receptor (GPCR) modulation due to their hydrogen-bonding capacity and conformational flexibility. Within the endocannabinoid system, urea-based compounds exhibit pronounced activity as negative allosteric modulators (NAMs) of the CB1 receptor. This receptor, one of the most abundant GPCRs in the human brain, regulates neurotransmitter release and is implicated in addiction pathways, metabolic processes, and neuropsychiatric disorders. Unlike orthosteric CB1 antagonists, which directly compete with endogenous ligands, allosteric modulators like urea derivatives bind to topographically distinct sites, inducing conformational changes that attenuate agonist efficacy while preserving spatial-temporal signaling patterns [2].
Recent pharmacological studies demonstrate that phenethyl-urea analogs (e.g., RTICBM-189) exhibit submicromolar affinity for CB1 (IC₅₀ = 0.15 μM) and effectively inhibit cocaine-seeking behavior in rodent models. Structure-activity relationship (SAR) analyses reveal critical determinants of CB1 modulation:
Table 1: SAR of Phenethyl-Urea CB1 Negative Allosteric Modulators
Substituent Position | Substituent Group | Calcium Mobilization pIC₅₀ | Relative CB1 Potency |
---|---|---|---|
3- | Chloro | 7.82 ± 0.12 | 12.9-fold increase |
3- | Methyl | 7.45 ± 0.09 | 5.2-fold increase |
4- | t-Butyl | 6.27 ± 0.11 | Baseline |
4- | Methoxy | 6.67 ± 0.08 | 2.2-fold increase |
The molecular architecture of urea derivatives enables bidirectional pharmacophore extension, allowing simultaneous optimization of target engagement and drug-like properties. Hybridization with indole scaffolds capitalizes on this versatility while introducing complementary biological activities [2] [7].
Indole constitutes a privileged structure in CNS drug discovery due to its structural resemblance to endogenous neurotransmitters (e.g., serotonin) and favorable physicochemical properties. The indole nucleus facilitates diverse molecular interactions:
Biological profiling reveals that indole derivatives exhibit multifaceted therapeutic activities across neurological, oncological, and infectious disease domains. Notably, their CNS penetration is enhanced by moderate lipophilicity (logP 2.5-4.0) and low polar surface area (<90 Ų). Recent studies highlight several pharmacologically significant indole derivatives:
Table 2: Bioactive Indole Derivatives and Their Therapeutic Applications
Indole Derivative Class | Biological Activity | Key Compound Examples | Mechanistic Insights |
---|---|---|---|
Indolylglyoxylamides | GABAA receptor modulation | N-(3,4-dimethoxybenzyl) analogs | α1-subtype selective anxiolytics |
3-Substituted indole chalcones | COX-1/COX-2 inhibition | Bromo/cyanophenyl derivatives | Anti-inflammatory (IC₅₀ 0.8-1.2 μM) |
6-Aminoindole carboxylates | Antiviral agents | Influenza A inhibitors | IC₅₀ = 7.53 μmol/L (SI = 17.1) |
4-Alkylthiosemicarbazide indoles | Coxsackievirus B4 inhibition | Fluorophenyl analogs | IC₅₀ = 0.4–2.1 μg/mL |
The 1-alkylation of indole (e.g., 1-ethyl substitution) enhances metabolic stability by preventing undesired oxidation at the N1 position while maintaining planar conformation essential for receptor binding. This modification also modulates electron density distribution across the indole ring, influencing affinity for aromatic recognition sites in target proteins. Molecular docking studies confirm that 3-urea-substituted indoles adopt a perpendicular orientation relative to transmembrane helices in GPCR binding pockets, maximizing contact with hydrophobic subpockets [3] [4].
The strategic fusion of 4-chlorobenzyl, urea linker, and 1-ethylindole creates a tripartite pharmacophore with optimized steric and electronic properties for CB1 allosteric modulation. Each moiety contributes distinct pharmacological advantages:
Orthogonal positioning enables deep penetration into CB1's LDi lipophilic cleft [2] [5]
Urea Linker:
Provides hydrogen-bond acceptor/donor pairs coordinating with Thr3.33 and Ser7.39 [7] [8]
1-Ethylindole Moiety:
Table 3: Structural Contributions to Molecular Recognition
Structural Element | Binding Interactions | Physicochemical Contributions | Biological Consequences |
---|---|---|---|
4-Chlorobenzyl | Halogen bonding with His178 | ClogP +1.5, PSA -15 Ų | Enhanced brain penetration (Kp,uu >0.8) |
Urea linker | Dual H-bonding with Lys192 | Dipole moment 4.56 D | Allosteric modulation (β = 0.32) |
1-Ethylindole | π-Stacking with Phe268 | N-alkylation prevents glucuronidation | Improved metabolic stability (t½ >3h) |
Molecular dynamics simulations indicate that 1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea adopts a U-shaped conformation when bound to the CB1 allosteric site, with the chlorobenzyl group and indole ring occupying spatially distinct hydrophobic regions. This binding mode creates a cooperative inhibitory effect on orthosteric agonist binding (log α = 1.8) while reducing adverse effect liability compared to orthosteric antagonists. The hybridization approach thus leverages complementary pharmacological features to create compounds with refined target specificity and improved CNS drug-like properties [2] [4] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1